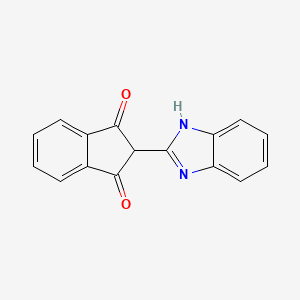

2-(1H-benzimidazol-2-yl)indene-1,3-dione

Description

Properties

CAS No. |

75998-21-9 |

|---|---|

Molecular Formula |

C16H10N2O2 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)indene-1,3-dione |

InChI |

InChI=1S/C16H10N2O2/c19-14-9-5-1-2-6-10(9)15(20)13(14)16-17-11-7-3-4-8-12(11)18-16/h1-8,13H,(H,17,18) |

InChI Key |

ZWUSYMIQTIYAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents attached to the indene-1,3-dione core. These modifications influence electronic properties, solubility, and reactivity:

Key Observations :

- Biological Activity: Substituents like diphenylacetyl (diphacinone) or dimethylpropanoyl (pindone) enhance bioactivity, suggesting the benzimidazole analog could be explored for pesticidal or pharmacological uses .

Electronic and Computational Insights

Density functional theory (DFT) studies on indene-1,3-dione derivatives reveal:

- Frontier Molecular Orbitals (FMOs): Benzimidazole’s electron-deficient nature may lower the LUMO energy, enhancing electron-accepting capacity compared to electron-rich groups (e.g., dimethylamino in DMABI) . Energy gap (ΔE) correlates with stability; smaller gaps (e.g., in benzimidazole derivatives) suggest higher reactivity .

- Adsorption on Metal Surfaces : Derivatives with planar structures (e.g., benzimidazole) exhibit stronger adsorption on Fe (110) surfaces, critical for corrosion inhibition .

Crystallographic and Solid-State Behavior

- Hydrogen Bonding and π-π Stacking: Compounds like 2-hydroxy-2-(2-oxo-cycloheptyl)-dione form 3D networks via O–H⋯O and π-π interactions (centroid distance: 3.737 Å) .

Q & A

Q. What methodologies assess the compound’s stability under environmental stress (e.g., light, heat)?

- Methodology :

- Forced degradation : Expose to UV light (ICH Q1B guidelines) and monitor decomposition via HPLC.

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., % weight loss at 200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.